molecular formula C15H17ClN4 B15114988 5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B15114988
M. Wt: 288.77 g/mol
InChI Key: YMJCCQYLRSHOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methylphenyl)piperazin-1-yl]pyrimidine: Lacks the chlorine atom, which may affect its biological activity.

    4-(2-Methylphenyl)piperazine: A simpler structure that serves as a building block for more complex derivatives.

    2-Chloropyrimidine: A precursor in the synthesis of the target compound.

Uniqueness

5-Chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both the piperazine and pyrimidine moieties, which contribute to its diverse biological activities.

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

5-chloro-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4/c1-12-4-2-3-5-14(12)19-6-8-20(9-7-19)15-17-10-13(16)11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

YMJCCQYLRSHOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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